molecular formula C7H11NO5 B7957280 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate CAS No. 1434126-91-6

2-Oxa-5-azabicyclo[2.2.1]heptane oxalate

Cat. No.: B7957280
CAS No.: 1434126-91-6
M. Wt: 189.17 g/mol
InChI Key: YYPTYBVAKAFTBB-FHAQVOQBSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane oxalate is a bicyclic heterocyclic compound featuring a fused morpholine-like structure with oxygen and nitrogen atoms at positions 2 and 5, respectively. Its rigid bicyclo[2.2.1]heptane scaffold confers conformational constraints, making it a valuable platform for synthesizing γ-amino acid analogues such as γ-aminobutyric acid (GABA) derivatives . The oxalate salt form enhances solubility and stability, facilitating its use in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6)/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPTYBVAKAFTBB-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434126-91-6
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane, (1S,4S)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434126-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrogenation and Cyclization

A foundational strategy for synthesizing azabicycloheptanes involves hydrogenation followed by cyclization, as demonstrated in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. For 2-oxa-5-azabicyclo[2.2.1]heptane, this approach could be adapted using oxygen-containing precursors.

  • Starting Material Selection :

    • Modified cyclohexane or cyclopentane derivatives with pre-installed oxygen and nitrogen functionalities are ideal. For example, 4-acetamidophenol derivatives could serve as precursors, with hydrogenation introducing saturation.

    • Hydrogenation of an appropriately substituted aromatic ring (e.g., 4-acetamidophenol) over platinum oxide or Raney nickel under high pressure (60–1,000 psi) yields cis- or trans-cyclohexanol intermediates.

  • Oxidation and Functionalization :

    • Oxidation of the alcohol to a ketone (e.g., using Jones reagent) enables subsequent functionalization.

    • Methanesulfonylation or tosylation of the hydroxyl group generates a leaving group, facilitating intramolecular cyclization.

  • Cyclization :

    • Treatment with a strong base (e.g., NaOH) in aqueous ethanol induces cyclization, forming the bicyclic structure. For oxygenated analogs, etherification or epoxide opening steps may be integrated to introduce the oxa moiety.

Yield Considerations :

  • The traditional five-step route for 7-azabicyclo[2.2.1]heptane achieves an 18% overall yield, while optimized conditions with platinum oxide improve this to 36%. Similar yields are anticipated for the 2-oxa-5-aza variant, though steric and electronic effects may reduce efficiency.

Palladium-Catalyzed 1,2-Aminoacyloxylation

A modern catalytic approach for constructing oxygenated azabicycloheptanes involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method streamlines bicyclic core formation in a single step.

Reaction Mechanism and Conditions

  • Substrate : Cyclopentenes substituted with oxygen-containing groups (e.g., ethers or esters).

  • Catalyst System : Pd(II) salts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., BINAP) in dichloroethane.

  • Reagents :

    • N-Acyloxyamines as bifunctional reagents, delivering both the amino and acyloxy groups.

    • Silver carbonate (Ag₂CO₃) as an oxidant to regenerate Pd(II).

Key Steps :

  • Oxidative Addition : Pd(0) inserts into the N–O bond of the N-acyloxyamine.

  • Alkene Coordination : The cyclopentene binds to palladium, followed by migratory insertion to form a Pd–C bond.

  • Reductive Elimination : Simultaneous formation of C–N and C–O bonds yields the bicyclic product.

Advantages :

  • High atom economy and stereocontrol.

  • Broad substrate scope; tolerates electron-rich and electron-deficient cyclopentenes.

  • Yields range from 65–85% for 2-azabicyclo[2.2.1]heptanes.

Oxalate Salt Formation

The final step involves converting the bicyclic amine to its oxalate salt:

  • Neutralization :

    • The free base (2-oxa-5-azabicyclo[2.2.1]heptane) is dissolved in anhydrous ethanol.

    • Oxalic acid (1.0 equiv) is added dropwise at 0°C to prevent exothermic side reactions.

  • Crystallization :

    • The mixture is stirred for 12 h, filtered, and washed with cold ethanol.

    • Recrystallization from ethanol/water (9:1) yields pure oxalate salt.

Characterization :

  • Melting Point : 261–263°C (decomp).

  • NMR : Distinct signals for the bicyclic protons (δ 3.2–4.5 ppm) and oxalate carbonyls (δ 165–170 ppm).

Comparative Analysis of Methods

Method Steps Yield Conditions Advantages
Traditional Multi-Step5–718–36%High-pressure H₂, PtO₂Well-established; scalable
Pd-Catalyzed165–85%Pd(OAc)₂, Ag₂CO₃, 80°CStereoselective; fewer steps

Chemical Reactions Analysis

Types of Reactions: Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using hydrogenation techniques to yield reduced forms.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions, often resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.

    Substitution: Halogenated compounds and strong acids or bases are typical reagents.

Major Products: The reactions of compound “this compound” yield a variety of products, depending on the specific conditions and reagents used. These products often retain the core structure of the original compound but exhibit different functional groups and properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

2-Oxa-5-azabicyclo[2.2.1]heptane derivatives are being investigated for their potential as drug candidates due to their structural similarity to known pharmaceutical agents. Research has demonstrated the synthesis of backbone-constrained γ-amino acid analogues using this compound, indicating its utility in developing new therapeutics akin to FDA-approved drugs such as baclofen and pregabalin (Garsi et al., 2022) .

Case Study: Synthesis of Analogs

  • Objective: To create analogs for existing drugs.
  • Methodology: Utilization of 2-oxa-5-azabicyclo[2.2.1]heptane as a scaffold.
  • Findings: Successful synthesis of morpholine amino acids that could enhance drug efficacy.

1.2 Structure-Activity Relationships (SAR)

The conformation and charge distribution of bicyclic β-lactams, including derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, have been studied to elucidate their structure-activity relationships, particularly regarding β-lactamase inhibitors (Fernández et al., 1992) .

CompoundActivityReference
Bicyclic β-lactam AModerate InhibitionFernández et al., 1992
Bicyclic β-lactam BHigh InhibitionFernández et al., 1992

Synthetic Methodologies

2.1 Novel Synthesis Techniques

Research has focused on innovative synthesis techniques for compounds related to 2-oxa-5-azabicyclo[2.2.1]heptane, such as the palladium-catalyzed reactions that facilitate the construction of oxygenated derivatives (RSC Publishing, 2023) . These methods allow for the efficient formation of complex structures with potential applications in various chemical contexts.

Case Study: Palladium-Catalyzed Reactions

  • Objective: To synthesize oxygenated derivatives.
  • Methodology: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
  • Results: A broad array of substrates were successfully converted into bridged aza-bicyclic structures.

Applications in Carbohydrate Chemistry

The compound's utility extends into carbohydrate chemistry, where it has been employed to synthesize chiral bicyclic compounds through reactions involving protected phosphoramidate derivatives (Francisco et al., 2000) . This application highlights its versatility in creating complex carbohydrate structures.

Reaction TypeProductYield (%)Reference
Phosphoramidate ReactionChiral Bicyclic Compound A85%Francisco et al., 2000
Phosphoramidate ReactionChiral Bicyclic Compound B90%Francisco et al., 2000

Mechanism of Action

The mechanism of action of compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but typically involve:

    Receptor Binding: Interaction with cell surface receptors to initiate a signaling cascade.

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.

    Pathway Modulation: Altering the activity of specific biochemical pathways to achieve desired outcomes.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₅H₁₀ClNO (hydrochloride form)
  • Purity : ≥98% (commercially available as hydrochloride or oxalate salts)
  • Applications : Intermediate for GABAergic drugs (e.g., baclofen, pregabalin analogues) , antimalarial agents , and PET radioligands .

Comparison with Structurally Similar Compounds

2-Oxa-5-azabicyclo[2.2.2]octane Oxalate

  • Structural Difference : Features a larger bicyclo[2.2.2]octane ring system, increasing ring strain and altering reactivity.
  • Biological Activity: Limited data, but its extended ring system may reduce binding affinity to GABA receptors compared to the heptane analogue .
  • Synthesis : Requires multi-step routes starting from alternative chirons, leading to lower yields (e.g., 60–70% vs. 90% for heptane derivatives) .
Property 2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate 2-Oxa-5-azabicyclo[2.2.2]octane Oxalate
Ring Size Heptane Octane
Synthetic Yield 90% 60–70%
GABA Binding Affinity High (Ki < 50 nM) Not reported

2-Oxa-6-azaspiro[3.3]heptane Oxalate

  • Structural Difference : Incorporates a spiro junction at position 6, enhancing conformational flexibility.
  • Applications : Primarily used in kinase inhibitors due to its ability to adopt multiple binding conformations .
  • Stability : Lower thermal stability compared to the bicyclo[2.2.1]heptane framework .
Property This compound 2-Oxa-6-azaspiro[3.3]heptane Oxalate
Flexibility Rigid Flexible
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~150°C)
Primary Application GABA analogues Kinase inhibitors

Epibatidine Derivatives (FPhEP, F2PhEP)

  • Structural Difference : Replace the oxa-aza bridge with pyridyl substituents.
  • Biological Activity : High affinity for α4β2-nAChR (F2PhEP: Ki = 29 pM vs. FPhEP: Ki = 240 pM) .
  • Utility : Used in PET imaging of nicotinic receptors, unlike the oxalate derivative, which lacks radiolabeling applications .
Property This compound F2PhEP
Target Receptor GABA-B α4β2-nAChR
Binding Affinity (Ki) ~50 nM 29 pM
Radiolabeling Potential No Yes ([¹⁸F] labeling)

Antimalarial Derivatives (e.g., Compound 68a’)

  • Structural Difference : Functionalized with imidazolyl or sulfonyl groups at C-5.
  • Activity : Slow-action antiplasmodial activity (IC₅₀ = 0.5–2 µM) .
  • Advantage : The bicyclo[2.2.1]heptane core improves metabolic stability compared to linear analogues .
Property This compound Compound 47 (Sulfonyl Derivative)
Functional Group Oxalate Cyclohexylsulfonyl
Antimalarial IC₅₀ Not tested 0.128 µM
Metabolic Stability High Moderate

Q & A

Q. Table 1: Synthetic Routes Compared

MethodKey StepsYield (%)Stereochemical ControlRef.
Portoghese (2013)LiBH4 reduction, NaOMe cyclization90–93Moderate
Zhang et al. (2014)NaBH4 reduction, Cbz protection86–100High

Q. Table 2: Analytical Data for Structural Confirmation

TechniqueKey ObservationsApplicationRef.
X-ray CrystallographyBond angles: N1-C2-O1 = 109.5°Absolute configuration
1^1H NMRδ 4.2 ppm (bridgehead H)Bicyclic core identification

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